2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Its core structure features a fused pyrrole-pyrimidinone system, substituted at positions 2, 3, and 7 with a 3-chlorobenzylthio group, m-tolyl (meta-methylphenyl), and phenyl groups, respectively. These substituents likely influence its physicochemical properties, such as solubility, stability, and binding affinity, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUCDZBJSNNGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has garnered significant attention in medicinal chemistry due to its potential biological activities. This heterocyclic compound, characterized by a complex pyrrolo[3,2-d]pyrimidine structure, is being investigated for its efficacy in various therapeutic applications, including anticancer and antimicrobial activities.
- Molecular Formula : C26H20ClN3OS
- Molecular Weight : 457.98 g/mol
- CAS Number : 2034574-13-3
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 5.12 | |
| PC-3 (prostate cancer) | 6.75 | |
| MCF-7 (breast cancer) | 4.50 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| M. tuberculosis H37Ra | 1.35 | |
| Staphylococcus aureus | 2.00 |
These findings suggest that the compound may serve as a lead in the development of new antimicrobial therapies.
The biological activity of 2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways Activation : The compound activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
Case Studies
-
Study on HepG2 Cells : A study evaluated the cytotoxic effects of this compound on HepG2 cells using an MTT assay, revealing an IC50 value of 5.12 µM, indicating potent antiproliferative activity.
"The results demonstrate that the compound significantly inhibits the growth of liver cancer cells through apoptosis induction."
-
Antimicrobial Efficacy Against Tuberculosis : Another research focused on its activity against Mycobacterium tuberculosis, reporting an MIC value of 1.35 µg/mL, showcasing its potential as a novel anti-tubercular agent.
"This compound exhibits promising activity against resistant strains of tuberculosis."
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in combating viral infections. The compound has been evaluated for its efficacy against various viruses:
- Mechanism of Action : The compound may inhibit viral replication by interfering with specific viral enzymes or cellular pathways essential for viral proliferation.
- Case Studies : Research indicates that derivatives similar to this compound exhibit antiviral properties against viruses such as HIV and HSV-1. For instance, certain pyrimidine derivatives demonstrated significant inhibition of HIV replication in vitro .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Cyclooxygenase (COX) Inhibition : Compounds within this chemical class have been studied for their ability to inhibit COX enzymes, which are involved in inflammatory processes. This suggests possible applications in treating inflammatory diseases .
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production, and inhibitors can be useful in cosmetic applications for skin lightening. Some studies have reported the synthesis of related compounds that exhibit potent tyrosinase inhibitory activity .
Cancer Research
The structural characteristics of this compound suggest potential applications in oncology:
- Caspase Activity Modulation : Certain derivatives have been shown to influence caspase activity, which is crucial for apoptosis in cancer cells. For example, treatment with related compounds resulted in increased caspase-3 levels, indicating a pro-apoptotic effect .
Anti-inflammatory Applications
Given its enzyme inhibitory properties, the compound may also serve as a lead for developing anti-inflammatory drugs:
- Research Findings : Studies have indicated that pyrrolo[3,2-d]pyrimidine derivatives can reduce inflammation markers in various models, supporting their use in treating conditions like arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo- and thieno-pyrimidinone derivatives, focusing on substituent effects, synthetic routes, and physical properties.
Structural Analogues and Substituent Effects
Core Structure Variations: Thieno[3,2-d]pyrimidinones (e.g., compounds 12, 3a, 3b, 13 from ): These feature a thiophene ring fused to pyrimidinone. Pyrrolo[3,2-d]pyrimidinones (e.g., compound 15a in ): Share the same core as the target compound. Substituent differences (e.g., 5-methyl vs. 3-chlorobenzylthio) highlight the role of functional groups in modulating activity. For instance, the 3-chlorobenzylthio group in the target compound may increase lipophilicity, enhancing membrane permeability compared to methyl or methoxy groups .
Substituent Position and Identity: Methoxy vs. Hydroxy Groups (): Compound 3b (3-hydroxyphenyl) has a higher melting point (303–304°C) than 3a (3-methoxyphenyl, 148–150°C), suggesting hydrogen bonding from hydroxyl groups improves crystalline packing . Chlorobenzylthio vs.
Physical Properties
- The target compound’s melting point is unspecified but expected to be influenced by its bulky aromatic substituents.
Data Table: Key Comparators
Discussion and Implications
The target compound’s unique substitution pattern distinguishes it from analogs in terms of:
Synthetic Complexity : Introducing the 3-chlorobenzylthio group may require multi-step alkylation or thiol-disulfide exchange, contrasting with simpler methylations in and .
Crystallinity: While crystalline forms are discussed for a thieno-pyrimidinone (), the target compound’s crystallinity remains unexplored but could be critical for formulation stability .
Q & A
Q. What are the optimal synthetic routes for 2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of a pyrrolo[3,2-d]pyrimidine core followed by substitution reactions. Key steps include:
- Core Formation : Cyclization of precursors (e.g., aminopyrrole derivatives) under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
- Substitution : Introduction of the 3-chlorobenzylthio group via nucleophilic displacement using 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Yield Optimization : Use aprotic solvents (DMF, acetonitrile) and controlled heating (60–80°C) to minimize side reactions. Catalytic systems (e.g., ZnCl₂) can enhance regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons of m-tolyl at δ 7.1–7.3 ppm, chlorobenzyl thioether at δ 4.5–4.7 ppm) .
- X-Ray Crystallography : Resolves stereochemical ambiguities. For example, a related compound (Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) was analyzed with R factor = 0.054, confirming bond angles and dihedral angles .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 524.12 Da) .
Q. How do structural modifications (e.g., substituent variations) influence biological activity in this compound class?
- Methodological Answer : Comparative studies of analogs highlight substituent-dependent activity:
- Key Insight : The 3-chlorobenzylthio group increases electrophilicity, potentially enhancing covalent binding to cysteine residues in target proteins .
Advanced Research Questions
Q. How can contradictory biological assay results (e.g., IC₅₀ variability) be systematically addressed?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for binding vs. enzymatic activity assays) to confirm target engagement .
- Control Experiments : Test stability in assay buffers (e.g., DMSO concentration, pH effects) to rule out compound degradation .
- Structural Analogs : Compare with analogs (e.g., 3-(4-methoxybenzyl) derivatives) to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). A study on N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine achieved RMSD <2.0 Å in docking validation .
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., root-mean-square deviation <3.0 Å indicates stable complexes) .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Use HPLC-MS to track degradation in simulated environmental conditions (e.g., hydrolysis at pH 5–9, photolysis under UV light) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301F assays .
Q. How can enantiomer-specific synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
